molecular formula C17H13Cl2NOS B12739869 5-Chloro-1'-(4-chlorophenyl)spiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one CAS No. 83962-55-4

5-Chloro-1'-(4-chlorophenyl)spiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one

Cat. No.: B12739869
CAS No.: 83962-55-4
M. Wt: 350.3 g/mol
InChI Key: YLVKQKBWWALYHQ-UHFFFAOYSA-N
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Description

5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is a complex organic compound that features a spiro linkage between a benzo©thiophene and a pyrrolidin-3-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzo©thiophene, followed by the formation of the spiro linkage through a cyclization reaction with a suitable pyrrolidin-3-one precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-2-one: A closely related compound with a similar structure but different reactivity.

    5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-4-one: Another similar compound with variations in the position of the spiro linkage.

Uniqueness

5-Chloro-1’-(4-chlorophenyl)spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one is unique due to its specific spiro linkage and the presence of both chloro and benzo©thiophene moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

83962-55-4

Molecular Formula

C17H13Cl2NOS

Molecular Weight

350.3 g/mol

IUPAC Name

6-chloro-1'-(4-chlorophenyl)spiro[2-benzofuran-3,2'-pyrrolidine]-1-thione

InChI

InChI=1S/C17H13Cl2NOS/c18-11-2-5-13(6-3-11)20-9-1-8-17(20)15-7-4-12(19)10-14(15)16(22)21-17/h2-7,10H,1,8-9H2

InChI Key

YLVKQKBWWALYHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=C(C=C(C=C3)Cl)C(=S)O2)N(C1)C4=CC=C(C=C4)Cl

Origin of Product

United States

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